Product packaging for 1,4-Cyanopyridone(Cat. No.:)

1,4-Cyanopyridone

Cat. No.: B14671947
M. Wt: 120.11 g/mol
InChI Key: QCIIPSCDZOKNAS-UHFFFAOYSA-N
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Description

1,4-Cyanopyridone is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Compounds featuring the cyanopyridine core are known to exhibit a broad spectrum of biological properties, attracting considerable attention in the development of novel therapeutic agents . This structure serves as a key intermediate in organic synthesis, particularly in processes that involve the formation of carbon-carbon bonds and with transition metals, where cyanopyridines act as excellent coupling partners . Researchers utilize this heterocyclic compound in the synthesis of more complex molecules for various applications. When working with this compound, researchers should use appropriate personal protective equipment as cyanopyridine derivatives are known irritants to the skin, mucous membranes, and cornea . This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O B14671947 1,4-Cyanopyridone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

2-oxopyridine-1-carbonitrile

InChI

InChI=1S/C6H4N2O/c7-5-8-4-2-1-3-6(8)9/h1-4H

InChI Key

QCIIPSCDZOKNAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)N(C=C1)C#N

Origin of Product

United States

Reaction Mechanisms and Pathways of 1,4 Cyanopyridone Transformations

Mechanistic Investigations of Cyanopyridone Synthesis

The synthesis of the cyanopyridone scaffold is often achieved through multicomponent reactions that proceed via a sequence of well-defined mechanistic steps. These investigations are fundamental to optimizing reaction conditions and expanding the synthetic utility of these heterocycles.

The synthesis of cyanopyridones typically involves the formation of several transient species. In multicomponent syntheses of 2-amino-3-cyanopyridine (B104079) derivatives, for instance, a key step is the Knoevenagel condensation of an aldehyde and malononitrile (B47326), which generates a vinyl-cyano intermediate. rsc.orgscience.gov This is followed by a Michael addition and subsequent cyclization. science.govmdpi.com

A plausible mechanism for the four-component synthesis of 6-((un)substituted phenyl)-4-(2-chloroquinolin-3-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivatives involves the initial condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with the active methylene (B1212753) group of ethyl cyanoacetate (B8463686) to form a cyano intermediate. rsc.org This intermediate then undergoes a Michael addition with an acetophenone (B1666503) derivative, followed by substitution of an enolic hydroxyl group by an amino group (from ammonium (B1175870) acetate), cyclization, and finally dehydrogenation to yield the pyridone ring. rsc.org

In other syntheses, such as the formation of 1H-pyridines from alkynones and ethyl cyanoacetate, the reaction is believed to proceed through an initial Michael addition of ethyl cyanoacetate to the alkynone. researchgate.net A second molecule of ethyl cyanoacetate then attacks the cyano group, leading to an imine intermediate which subsequently cyclizes. researchgate.net The characterization of reaction intermediates, while challenging due to their often high reactivity and short lifetimes, is crucial for understanding the reaction pathway. nih.gov Techniques like electrospray ionization mass spectrometry have been used to monitor and characterize intermediates in reactions like the Hantzsch synthesis of dihydropyridines. mdpi.com

The Michael addition, or conjugate addition, is a cornerstone of many cyanopyridone syntheses. researchgate.netresearchgate.netd-nb.info It involves the attack of a nucleophile (a Michael donor, such as an enolate) on the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.net This step is critical for building the carbon framework of the pyridone ring.

For example, in the synthesis of functionalized 2-pyridones, the reaction proceeds via a Michael addition and a three-component cyclization involving amines, alkynes, and dialkyl acetylene (B1199291) dicarboxylates. acs.orgacs.org The importance of the Michael addition-cyclization sequence has been confirmed through deuterium-labeling experiments and the isolation of intermediates. acs.orgacs.org Similarly, the synthesis of 2-amino-3-cyanopyridine derivatives follows a Knoevenagel condensation–Michael addition–cyclization sequence. mdpi.com

The cyclization step, which follows the Michael addition, is what ultimately forms the heterocyclic pyridone ring. This intramolecular reaction can be promoted by a base or thermal conditions. acs.org For instance, the synthesis of certain 3-cyanopyridine-2-thiones involves the reaction of chalcones with cyanothioacetamide, followed by cyclization of the S-alkylation intermediates via a Thorpe-Ziegler mechanism. researchgate.net The sequence of these events—Michael addition followed by cyclization—is a common and powerful strategy for constructing a wide variety of substituted pyridone and cyanopyridone derivatives. rsc.orgacs.org

Radical Reaction Mechanisms

Beyond traditional ionic pathways, radical mechanisms offer alternative and powerful routes for the functionalization of cyanopyridine derivatives. These reactions often proceed under mild conditions and can provide novel regioselectivity.

A novel approach to functionalizing pyridines involves the use of pyridine-boryl radicals. These species can be generated in situ from 4-cyanopyridine (B195900) and bis(pinacolato)diboron. nih.gov Computational studies have shown that the generated pyridine-boryl radical acts as a bifunctional reagent, serving as both a pyridine (B92270) source and a boryl radical. nih.gov

The proposed mechanism involves the radical addition of the pyridine-boryl radical to an α,β-unsaturated ketone (enone). This is followed by a C-C bond coupling event. This radical addition/coupling mechanism has been supported by several control experiments and has been extended to other radical acceptors like aldehydes, ketones, and imines. nih.gov This method represents a significant advance, enabling the synthesis of 4-substituted pyridine derivatives through a unique radical pathway. nih.gov

Single-electron transfer (SET) processes are key to many radical reactions involving pyridone-related structures. For instance, the oxidation of acyl-1,4-dihydropyridines can be initiated by a single-electron oxidation to form a carbon-centered radical and release pyridine. This radical can then participate in various coupling reactions. The involvement of a radical pathway in these transformations has been confirmed by trapping experiments using agents like TEMPO.

In the context of 4-cyanopyridines, single-electron reduction leads to the formation of a persistent dearomatized radical anion. acs.org This radical anion is a key intermediate in photoredox-catalyzed reactions, where it can couple with other radicals, leading to ipso-substitution at the C4 position after the elimination of a cyanide anion. rsc.orgacs.org

Photochemical Reaction Mechanisms

Photochemical methods, particularly those involving photoredox catalysis, have emerged as powerful tools for the functionalization of cyanopyridines under mild conditions. These reactions harness the energy of visible light to initiate electron transfer processes, generating reactive radical intermediates.

The central process in many of these reactions is the photoinduced electron transfer (PET). In a typical scenario involving 4-cyanopyridine, a photocatalyst, upon excitation by light, reduces the 4-cyanopyridine to its radical anion. rsc.org This SET process is a key initiation step. For example, in the intermolecular pyridylation/phosphinoylation of alkenes, an excited photocatalyst reduces 4-cyanopyridine to its radical anion, which then couples with a transient alkyl radical generated from the alkene and a phosphinoyl radical. rsc.org The sequence concludes with the elimination of the cyanide anion to regenerate the aromatic pyridine ring. rsc.org

Mechanistic studies have provided deep insights into these complex cycles. In the photoredox-catalyzed benzylation of 4-cyanopyridines, a single photocatalyst can be used to generate benzyl (B1604629) radicals. acs.org Depending on the choice of additives that act as quenchers, the reaction can be switched between two divergent mechanistic pathways: an ipso-substitution at the C4 position or a Minisci-type addition at the C2 position. acs.org The ipso-substitution pathway proceeds through the coupling of the benzyl radical with the 4-cyanopyridine radical anion. acs.org

Furthermore, direct C(sp³)–H pyridination has been achieved by employing benzophenone (B1666685) as a photosensitizer and 4-cyanopyridine. rsc.org Under photo-irradiation, this system generates pyridinyl radicals that can couple with alkyl radicals formed via hydrogen atom abstraction, enabling the direct formation of C-C bonds. The ability to generate and control these radical intermediates using light offers a versatile and selective platform for modifying complex molecules containing the pyridine scaffold.

Coordination and Ligand Exchange Mechanisms

4-Cyanopyridine, a close structural analog of 1,4-cyanopyridone, is a versatile ligand in coordination chemistry, known to form stable complexes with a variety of transition metals. acs.org It possesses two potential donor sites: the pyridine ring nitrogen and the cyano group nitrogen. However, it typically coordinates to metal ions through the more basic pyridine nitrogen atom. iucr.org

Studies have shown the formation of adducts between 4-cyanopyridine and the bromides of several bivalent transition metals, including manganese(II), iron(II), cobalt(II), nickel(II), copper(II), and zinc(II). acs.org These adducts are typically prepared by reacting the metal bromide with 4-cyanopyridine in a 1:2 molar ratio in hot ethanol (B145695). acs.org Similarly, complexes of 2-amino-3-cyanopyridine derivatives with Cr(III), Co(II), Ni(II), and Cu(II) have been synthesized, forming octahedral complexes where the ligand acts in a bidentate fashion, coordinating through both the amino and cyano nitrogen atoms. ekb.eg

In another example, the reaction of iron(II) chloride (FeCl₂) with potassium thiocyanate (B1210189) (KSCN) and 3-cyanopyridine (B1664610) in ethanol yields the complex [FeCl(NCS)(C₆H₄N₂)₄]. iucr.org X-ray diffraction analysis revealed a six-coordinate iron(II) center with the four 3-cyanopyridine ligands bound via their pyridine nitrogen atoms. iucr.org Infrared spectroscopy confirmed that the cyano group was not involved in coordination, with its characteristic stretching vibration appearing at 2238 cm⁻¹, close to that of the free ligand. iucr.org

Table 2: Examples of Metal Complexes with Cyanopyridine Ligands This table is interactive. You can sort and filter the data.

Metal Ion Co-ligands Cyanopyridine Derivative Resulting Complex Formula/Structure Reference
Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II) Bromide 4-Cyanopyridine Adducts with a 1:2 metal-to-ligand ratio acs.org
Fe(II) Chloride, Thiocyanate 3-Cyanopyridine [FeCl(NCS)(C₆H₄N₂)₄] iucr.org
Cr(III) Water, Chloride 2-Amino-3-cyanopyridine derivative [ML₂(H₂O)Cl]Cl₂ ekb.eg

Ligand substitution at a metal center is a fundamental reaction that can proceed through different mechanisms, broadly classified as associative or dissociative. libretexts.orglibretexts.org In an associative (A) mechanism, the incoming ligand binds first to form an intermediate with an increased coordination number, after which the leaving group departs. libretexts.org In a dissociative (D) mechanism, the leaving group departs first, forming a coordinatively unsaturated intermediate, which is then captured by the incoming ligand. libretexts.orglibretexts.org

The specific pathway depends on factors such as the metal ion, its oxidation state, the other ligands in the coordination sphere, and the nature of the entering and leaving ligands. pnas.org

For complexes involving cyanopyridine, both pathways have been implicated. DFT calculations on the water-exchange mechanisms for [Zn(H₂O)₄(L)]²⁺ complexes, where L includes 4-cyanopyridine, support a limiting associative (A) pathway. nih.gov This pathway involves the formation of a six-coordinate intermediate, [Zn(H₂O)₅(L)]²⁺. nih.gov

Conversely, the kinetics of the ligand substitution reaction between the aquapentacyanoruthenate(II) ion, [Ru(CN)₅H₂O]³⁻, and 4-cyanopyridine suggest a dissociative interchange (Id) mechanism. researchgate.net The reaction, which forms the product [Ru(CN)₅(4-CNpy)]³⁻, is proposed to proceed via the formation of an outer-sphere ion pair between the reactants, followed by the slow dissociation of the water molecule from the ruthenium center. researchgate.net The rate of such reactions can be significantly influenced by the solvent and the presence of other ions in the solution. researchgate.net

The electronic properties of the pyridine ligand itself can be tuned to control substitution rates. For instance, in ruthenium(II) arene complexes, replacing a chloride ligand with various pyridine derivatives can decelerate the rate of hydrolysis (water substitution) by a factor of 40 to 1,400, providing a method to control the complex's reactivity. pnas.org

Theoretical and Computational Chemistry of 1,4 Cyanopyridone Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the properties of 1,4-cyanopyridone systems.

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometries, electronic properties, and chemical reactivity of cyanopyridine-based molecules. nih.govnih.gov A popular and effective functional for these calculations is the Becke 3-parameter Lee Yang Par (B3LYP) exchange-correlation functional, often combined with basis sets like 6-311++G(d,p). nih.gov Such calculations have been instrumental in determining the optimized geometries and understanding the electronic nature of these compounds. nih.govnih.gov

For instance, DFT calculations have been used to study cyanopyridine derivatives bearing a 1,3,4-oxadiazole (B1194373) ring, providing insights into their molecular structures. nih.govnih.gov In other complex systems, such as those involving a ruthenium complex with a cyanopyridine ligand adsorbed on gold, DFT has been used to calculate theoretical Raman spectra, which show reasonable correlation with experimental surface-enhanced Raman scattering (SERS) spectra. acs.org These theoretical studies support the assignment of vibrational bands and help in understanding the molecule-surface interactions. acs.org

DFT has also been applied to investigate the mechanism of reactions involving cyanopyridine derivatives. For example, in the perfluoroalkylative pyridylation of alkenes, DFT calculations indicated that the homolysis of the Rf−X (X = Br, I) bond by a 4-cyanopyridine-boryl radical is a key step. rsc.org Similarly, the hydration of 2-cyanopyridine (B140075) to picolinamide (B142947) catalyzed by CeO₂ was studied using DFT-based molecular dynamics, revealing a mechanism involving the insertion of a surface lattice oxygen atom. rsc.org

The selection of the functional and basis set is crucial for obtaining accurate results. Studies have benchmarked various functionals, such as B3LYP, B3PW91, and BPW91, with different basis sets to determine the most suitable combination for reproducing experimental data like vibrational frequencies. researchgate.net

Table 1: Selected DFT Functionals and Basis Sets Used in Studies of Cyanopyridine Systems

Study FocusFunctional(s)Basis Set(s)Reference
Molecular geometry and electronic properties of cyanopyridine-based 1,3,4-oxadiazole derivativesB3LYP6-311++G(d,p) nih.gov
Raman spectra of a Ru complex with a cyanopyridine ligand on goldNot specifiedNot specified acs.org
Perfluoroalkylative pyridylation of alkenes involving 4-cyanopyridine (B195900)Not specifiedNot specified rsc.org
Hydration of 2-cyanopyridine on CeO₂Not specifiedNot specified rsc.org
Vibrational frequencies of 1,4-bis[2-(4-pyridyl) ethenyl]-benzeneB3LYP, B3PW91, BPW916-31++G(d,p) researchgate.net
Structural parameters of an iron(III) porphyrin complex with 4-cyanopyridineHF, B3PW91, BPV86, B3LYP3-21G, 6-31G(d,p), 6-311G(d,p) physchemres.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules, providing insights into their absorption spectra and photophysical properties. chemrxiv.orgsemanticscholar.org It is widely used due to its favorable balance of computational cost and accuracy for many organic molecules. chemrxiv.orgsemanticscholar.org

TD-DFT calculations have been instrumental in characterizing the low-lying excited states of tungsten carbonyl complexes containing 4-cyanopyridine, such as [W(CO)₅(CNpy)]. cas.cznih.gov These studies have shown that the lowest excited states are of metal-to-ligand charge transfer (MLCT) character, specifically from the tungsten center to the 4-cyanopyridine ligand (W→pyCN MLCT). nih.gov These are closely followed in energy by W→CO MLCT states. nih.gov This understanding revises the traditional ligand-field arguments and highlights the interplay between different types of MLCT states in the photophysics of these complexes. nih.gov

The accuracy of TD-DFT calculations can be sensitive to the choice of functional. cas.cz For instance, long-range corrected functionals like CAM-B3LYP and ωB97X are often better choices for calculating singlet-singlet excitation energies, especially in cases involving charge-transfer. mdpi.com The selection of a basis set of at least triple-ζ quality is also important for an accurate description of molecules with extended conjugation. mdpi.com

Furthermore, TD-DFT can be used to calculate theoretical UV-Vis spectra. sapub.org By comparing the calculated absorption wavelengths and oscillator strengths with experimental spectra, researchers can validate their computational models and gain a deeper understanding of the electronic transitions involved. sapub.org For example, in a study of a 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium inner salt, TD-DFT calculations showed good agreement with the experimental spectrum, confirming the occurrence of intramolecular charge transfer. sapub.org

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the electronic properties and reactivity of molecules. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical reactivity and kinetic stability. irjweb.com

In cyanopyridine systems, the HOMO and LUMO are key to understanding electronic transitions and charge transfer interactions. sapub.orgirjweb.com For instance, in a study of an iron(III) porphyrin complex with 4-cyanopyridine ligands, the HOMO-LUMO energy gap was calculated to be small, which was attributed to the electronic transfer between the porphyrin macrocycle and the cyanopyridine ligands. physchemres.org This small gap is indicative of the molecule's potential for charge transfer. physchemres.orgirjweb.com

The spatial distribution of the HOMO and LUMO can reveal the sites of electrophilic and nucleophilic attack. The HOMO, representing the ability to donate an electron, is often localized on electron-rich parts of the molecule, while the LUMO, an electron acceptor, is localized on electron-deficient regions. sapub.orgirjweb.com In a ruthenium complex containing a 4-cyanopyridine ligand, DFT calculations showed that the LUMO is primarily located on the cyanopyridine moiety. acs.org This suggests that this ligand would be the primary acceptor of electrons in an electronic transition.

The HOMO-LUMO gap can also be correlated with biological activity. irjweb.com A smaller gap generally implies higher reactivity, which can be a desirable feature in the design of bioactive compounds. irjweb.com Computational studies on various organic molecules have utilized HOMO-LUMO analysis to predict their potential biological applications. ajchem-a.comrsc.org

Table 2: Calculated HOMO-LUMO Gap for Selected Systems

SystemComputational MethodHOMO (eV)LUMO (eV)Energy Gap (eV)Reference
Iron(III) porphyrin complex with 4-cyanopyridineB3LYP/6-311G(d,p)--0.9042 physchemres.org
1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium inner saltB3LYP/6-311G(d,p)--2.74 sapub.org
Imidazole derivativeB3LYP/6-311G(d,p)-6.2967-1.80964.4871 irjweb.com

Molecular Modeling and Simulations

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound systems, allowing for the exploration of reaction mechanisms and conformational landscapes.

Simulating reaction pathways is a powerful tool for elucidating reaction mechanisms at the molecular level. Ab initio molecular dynamics (AIMD) simulations, for example, can be used to map out the free energy surface of a reaction and identify transition states and intermediates. nih.gov

One study employed a one-pot four-component reaction to synthesize cyanopyridinone derivatives. The proposed mechanism involves the initial condensation of 2-chloroquinoline-3-carbaldehyde (B1585622) with the active methylene (B1212753) group of ethyl cyanoacetate (B8463686). acs.orgresearchgate.net Another investigation into the hydration of 2-cyanopyridine catalyzed by cerium oxide utilized DFT-based molecular dynamics simulations. rsc.org These simulations revealed a mechanism involving the insertion of a lattice oxygen atom from the catalyst into the picolinamide product. rsc.org

Metadynamics simulations are another valuable technique for exploring reaction pathways. By introducing a history-dependent bias potential, these simulations can efficiently sample the conformational space and overcome energy barriers, providing a detailed free energy profile of the reaction. nih.gov This method has been applied to study the mechanism of glycosylation reactions, providing insights into the SN1/SN2 mechanistic continuum. nih.gov While not directly on this compound, these advanced simulation techniques demonstrate the potential for detailed mechanistic investigation of reactions involving similar heterocyclic compounds.

The biological activity and physicochemical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformers of a molecule and understand the energetic relationships between them.

For molecules with multiple rotatable bonds, such as derivatives of this compound, a variety of conformations can exist. In the solid state, co-crystals of 4-cyanopyridine with 4,4'-biphenol have been shown to exhibit conformational polymorphism, where different crystal forms contain different conformers of the 4,4'-biphenol molecule. acs.orgfigshare.comacs.org This highlights the influence of intermolecular interactions, such as hydrogen bonding, on the preferred conformation. acs.orgfigshare.comacs.org

In solution, techniques like Nuclear Overhauser Effect (NOE) spectroscopy, in conjunction with quantum chemical calculations, can be used to determine the predominant conformations. mdpi.com Studies on related systems, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, have shown that substituent effects can significantly alter the conformational preferences. mdpi.com For example, the introduction of a fluorine atom can lead to the predominance of a specific conformer group. mdpi.com

Computational methods, including DFT, are also employed to perform conformational analysis by calculating the relative energies of different conformers. beilstein-journals.org This information is crucial for understanding structure-activity relationships and for designing molecules with specific desired conformations. mdpi.com

Energetic and Electronic Structure Analysis

Free Energy of Formation and Stability

Theoretical studies on cyanopyridine derivatives, such as 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile and 2-chloro-4,6-dimethylpyridine-3-carbonitrile, have utilized Density Functional Theory (DFT) to explore their structural and vibrational properties in both gas and aqueous phases. scirp.org These studies reveal that the stability of such molecules is influenced by the nature of the functional groups attached to the pyridine (B92270) ring. For instance, the total stabilization energy, which is a measure of molecular stability, is affected by different charge transfer interactions within the molecule, such as π-π* and lone pair-σ* transitions. scirp.org In a comparative study, the 2-hydroxy derivative was found to have a higher total stabilization energy, suggesting greater stability compared to the 2-chloro derivative in both gas and aqueous phases. scirp.org This increased stability is partly attributed to more effective hydration in solution, as indicated by a higher solvation energy. scirp.org

The following table summarizes the calculated free energy of dimerization for different cyanopyridine radical anions, providing a comparative view of their relative stabilities.

Radical AnionDimerization SiteCalculated ΔGdim (kcal/mol)
4-CNPy•C-3+18.4
3-CN-5-PhPy•C-4-11.6
3-CN-2-PhPy•C-6-1.2
3-CN-4-PhPy•-+3.1
3-CN-6-PhPy•C-4+6.7
Data sourced from a theoretical study on functionalized cyanopyridines. rsc.org

These findings underscore the importance of substituent effects and intermolecular interactions in determining the thermodynamic stability and, by extension, the feasibility of formation of this compound systems.

Charge Transfer Characteristics

The electronic properties of this compound systems are significantly influenced by charge transfer (CT) phenomena. These can occur within a single molecule (intramolecular charge transfer) or between different molecular entities (intermolecular charge transfer).

Intramolecular charge transfer (ICT) is a prominent feature in donor-acceptor (D-A) type molecules incorporating a cyanopyridone core. In these systems, the cyanopyridone moiety acts as a strong electron acceptor due to the electron-withdrawing nature of both the cyano and carbonyl groups. cdnsciencepub.com When linked to electron-donating groups, this arrangement facilitates a shift of electron density from the donor to the acceptor upon photoexcitation, leading to a charge-separated excited state. This ICT character is evident in the photophysical properties of such compounds. For example, D-A-D type fluorophores with a cyanopyridone acceptor exhibit significant Stokes shifts, which is indicative of a substantial difference in the geometry and electronic distribution between the ground and excited states. cdnsciencepub.com The efficiency of this charge transfer can be tuned by modifying the donor groups, which in turn affects the emission wavelengths and quantum yields. cdnsciencepub.com

In addition to ICT, cyanopyridine moieties can participate in metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) in coordination complexes. In copper(II) complexes with substituted pyridines, a high-intensity band in the electronic spectrum is assigned to the excitation of a metal d-electron to the empty π-antibonding orbitals of the pyridine ligand (an MLCT transition). acs.org The energy of this MLCT band is sensitive to the nature of the substituents on the pyridine ring. Electron-donating groups tend to increase the energy of the MLCT band, while electron-withdrawing groups like the cyano group are expected to enhance π-back donation, although the effect on the MLCT band energy may not be straightforward. acs.org

In osmium(II) complexes containing a 4-cyanopyridine ligand, LLCT transitions have been observed. d-nb.info These transitions, from a (2-pyridyl)pyrazolate ligand to the 4-cyanopyridine ligand, result in a large change in the dipole moment upon excitation. d-nb.info This leads to a strong dependence of the phosphorescence on the polarity of the solvent, a phenomenon known as solvatochromism. The emission color of these complexes can be tuned over a wide range by simply changing the solvent. d-nb.info

The table below presents the HOMO and LUMO energy levels and the electrochemical band gaps for a series of D-A-D type cyanopyridone-based fluorophores, illustrating the influence of different donor groups on the charge transfer characteristics.

CompoundHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)
Cz-CyP15.6973.0202.49
Cz-CyP25.3562.9262.36
Cz-CyP3--2.74
Cz-CyP4--2.43
Cz-CyP5--2.39
Cz-CyP6--2.45
Cz-CyP7--2.41
Data estimated by cyclic voltammetry for carbazole-cyanopyridone hybrids. cdnsciencepub.com

These examples highlight the diverse charge transfer behaviors in cyanopyridone and related systems, which are fundamental to their application in areas such as organic light-emitting diodes (OLEDs) and molecular sensing.

Intermolecular Interactions and Aggregation Behavior

UNI Force Field Calculations for Cocrystals

The aggregation behavior and crystal packing of cyanopyridone systems can be effectively studied using computational methods such as force field calculations. The UNI force field, in particular, has been applied to investigate the intermolecular potentials in cocrystals of 4-cyanopyridine with various dicarboxylic acids. researchgate.netcsic.es This approach provides a deeper understanding of the energetic contributions of different non-covalent interactions that govern the formation and stability of these multicomponent crystals. researchgate.netcsic.es

In a study of cocrystals of 4-cyanopyridine and adipic acid, UNI force field calculations were used to quantify the energies of the dominant intermolecular interactions. researchgate.net The analysis revealed that in addition to the expected O-H···N hydrogen bonds between the carboxylic acid and the pyridine nitrogen, π-π stacking interactions between the pyridine rings also play a crucial role in the crystal architecture. researchgate.netcsic.es The relative importance of these interactions can vary depending on the specific crystal structure. For instance, in one cocrystal system, the hydrogen bond was found to be the most significant interaction, while in another involving the same components but a different stoichiometry, dipole-dipole interactions between the acid molecules became the dominant attractive force. researchgate.net

The table below presents the calculated intermolecular potential energies for the dominant interactions in a cocrystal of 4-cyanopyridine with adipic acid (ADA), as determined by UNI force field calculations.

Interaction TypeIntermolecular Potential (kJ/mol)
COOH···Pyridine Hydrogen Bond21.8
π-π Stacking22.3
Dipole-Dipole (acid-acid)26.7
Data from a study on cyanopyridine cocrystals. researchgate.net

These calculations are valuable for rationalizing the observed crystal structures and for predicting the likelihood of forming cocrystals with desired properties. By comparing the energies of different possible intermolecular synthons, it is possible to gain insight into the factors that control the self-assembly process at the molecular level. researchgate.netcsic.es

Supramolecular Assembly Prediction

The prediction of supramolecular assembly in crystalline solids is a key goal in crystal engineering. For cyanopyridone and related systems, computational approaches are employed to forecast how molecules will interact and arrange themselves into larger, ordered structures. These methods often focus on analyzing non-covalent interactions such as hydrogen bonds, π-π stacking, and other weaker forces that direct the self-assembly process. ras.ru

One effective method for predicting supramolecular connectivity involves the use of calculated molecular electrostatic potential (MEP) surfaces. The MEP provides a map of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information can be used to predict the most likely sites for intermolecular interactions, such as hydrogen bonding.

In the context of 4-cyanopyridine-containing coordination compounds, theoretical investigations combining DFT calculations, the Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plot analysis have been used to analyze the various interactions that stabilize the crystal structure. ras.ru These studies have shown that in addition to conventional hydrogen bonds, weaker interactions like antiparallel CN···CN contacts and π-stacking play a significant role in providing rigidity to the crystal structure. ras.ru The directional nature of these weaker interactions is crucial for determining the final arrangement of molecules in the solid state. ras.ru

Another powerful approach for predicting supramolecular assembly is the use of long-range synthon aufbau modules (LSAMs) in conjunction with energy frameworks. This combined method allows for an energy-based description of supramolecular reactions, such as cocrystal formation. By analyzing the energy frameworks of the parent compounds, it is possible to identify the most stable synthons (structural units formed by intermolecular interactions) and predict how they will be retained or modified upon formation of a cocrystal. For 4-cyanopyridine, this approach has been used to explain the dissociation of its native 2D zigzag chain structure into 1D dimers when it forms cocrystals with halogen bond donors. The analysis also highlights how the homomolecular aggregation of the co-former competes with the formation of heteromolecular interactions with 4-cyanopyridine, influencing which nitrogen atom (pyridine or nitrile) participates in the primary interaction.

These computational tools provide a framework for the rational design of crystalline materials based on this compound, enabling the prediction of their supramolecular architecture and, consequently, their material properties.

Advanced Applications of 1,4 Cyanopyridone in Materials Science

Optoelectronic Materials

The unique electronic properties of 1,4-cyanopyridone derivatives, characterized by an electron-accepting pyridone core, make them promising candidates for various optoelectronic applications. Their inherent charge-transport capabilities and tunable energy levels have led to their exploration in next-generation solar cells and light-emitting devices.

Hole-Transporting Materials (HTMs) for Perovskite Solar Cells

Perovskite solar cells (PSCs) have emerged as a highly efficient photovoltaic technology. A critical component of these cells is the hole-transporting material (HTM), which facilitates the extraction and transport of positive charge carriers (holes) from the perovskite layer to the electrode. This compound derivatives have been investigated as a new class of HTMs due to their favorable electronic and physical properties.

Recent research has focused on designing and synthesizing novel this compound-based molecules with donor-acceptor-donor (D-A-D) or acceptor-acceptor-donor (A-A-D) architectures. figshare.comacs.org In these designs, the electron-deficient cyanopyridone acts as the acceptor (A) unit, while various electron-donating moieties serve as the donor (D) units. figshare.com This molecular engineering allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to match those of the perovskite absorber layer, which is crucial for efficient charge transfer. acs.org

A study on four new cyanopyridone-based HTMs (ZZ01, DJ01, PR01, and PM01) demonstrated their potential in PSCs. acs.org These molecules exhibited suitable energy levels, with band gaps ranging from 2.78 to 2.91 eV, and good thermal stability up to 230–418 °C. acs.org Theoretical calculations corroborated the experimental findings, indicating that the HOMO-LUMO energy levels were conducive to effective hole transport. acs.org Notably, xerographic time-of-flight measurements revealed a superior hole mobility of 2 × 10⁻⁵ cm²/V·s for the ZZ01 derivative, highlighting its promise as an efficient HTM. acs.org The goal is to develop low-cost and high-performance alternatives to the commonly used but expensive HTM, Spiro-OMeTAD. researchgate.net

CompoundArchitectureBand Gap (eV)Thermal Stability (°C)Hole Mobility (cm²/V·s)
ZZ01 D-A-D/A-A-D2.78 - 2.91230 - 4182 x 10⁻⁵
DJ01 D-A-D/A-A-D2.78 - 2.91230 - 418Not Reported
PR01 D-A-D/A-A-D2.78 - 2.91230 - 418Not Reported
PM01 D-A-D/A-A-D2.78 - 2.91230 - 418Not Reported

Electroluminescent π-Conjugated Polymers

The development of π-conjugated polymers has revolutionized the field of organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs). By incorporating this compound units into the polymer backbone, researchers can create materials with tailored electroluminescent properties. The electron-accepting nature of the cyanopyridone moiety can help to balance charge injection and transport within the polymer, a key factor for achieving high device efficiency.

Donor-acceptor (D-A) type cyanopyridine-based conjugative polymers have been synthesized and investigated for their suitability in PLED applications. researchgate.netresearchgate.net For instance, a series of polymers (TDPy1–4) carrying different electron-donating groups were synthesized via Suzuki cross-coupling polycondensation. researchgate.net These polymers were designed to control color emission and achieve balanced charge injection. researchgate.net They exhibited good thermal stability and demonstrated green fluorescence with optical band gaps between 2.14 and 2.27 eV. researchgate.net When fabricated into PLEDs with a device structure of ITO/PEDOT:PSS/polymer/Al, these materials acted as stable green light emitters. researchgate.net

Other research has focused on developing blue-light emitting polymers by combining cyanopyridine with other moieties. researchgate.net These polymers, synthesized through Knoevenagel and Wittig reactions, showed strong blue photoluminescence in the range of 431 to 462 nm and possessed wide optical bandgaps of 2.55 to 2.63 eV. researchgate.net Their good solubility in organic solvents makes them easily processable for device fabrication. researchgate.net

Polymer SeriesSynthetic MethodEmission ColorOptical Band Gap (eV)Device Structure
TDPy1–4 Suzuki cross-couplingGreen2.14 - 2.27ITO/PEDOT:PSS/polymer/Al
Py1-4 Knoevenagel/WittigBlue2.55 - 2.64ITO/PEDOT:PSS/polymer/Al

Stimuli-Responsive Materials

Stimuli-responsive materials, which change their properties in response to external triggers, are at the forefront of materials science. This compound derivatives have shown remarkable potential in this area, particularly in the development of mechanochromic materials that respond to mechanical stress.

Mechanochromic Properties of Cyanopyridone Derivatives

Mechanochromism is the phenomenon where a material changes its color or luminescence upon the application of a mechanical force, such as grinding or shearing. This property is often associated with a transition between different solid-state packing arrangements, such as from a crystalline to an amorphous state or between different crystalline polymorphs.

Several studies have investigated the mechanochromic luminescence of conjugated cyanopyridone derivatives. researchgate.netacs.org In one study, four new cyanopyridone derivatives (M1-4) with terminal long-chain alkyloxy substituents were synthesized. qu.edu.qa These compounds exhibited blue emission in solution and yellow fluorescence in the solid state. qu.edu.qa One of the long-tailed derivatives displayed intriguing fluorescence changes under mechanical stimuli. qu.edu.qa The process of grinding and fuming with a solvent confirmed that morphological changes in the material were responsible for the enhanced emission properties. qu.edu.qa The powder X-ray diffraction (PXRD) analysis of compounds M1-4 revealed that grinding induced a phase transition, which was responsible for the observed mechanochromic behavior. researchgate.net For instance, M1 and M3 showed a crystalline to partial amorphous phase transition, while M2 underwent a complete crystalline to amorphous transition. researchgate.net

Fluorescence Response to Mechanical Stimuli

The fluorescence of cyanopyridone derivatives can be significantly altered by mechanical force. This response is highly dependent on the molecular structure and the intermolecular interactions in the solid state. The changes in fluorescence color and intensity are a direct result of the mechanically induced alterations in the molecular packing and conformation.

For example, some cyanostyrene derivatives with a D-π-A-π-D structure have shown distinct fluorescence responses to pressure. researchgate.net Grinding one such compound, PBCAN, resulted in a hypsochromic (blue) shift of 10 nm, while another, PBTAN, exhibited a bathochromic (red) shift of 18 nm. researchgate.net These differing responses were attributed to the initial molecular packing and the transformation of π-stacking modes from H-aggregates to J-aggregates upon grinding. researchgate.net Similarly, some 1,4-diphenylanthracene (B13124790) derivatives with cyano-substituents have demonstrated reversible luminous color changes with a hypsochromic shift, likely due to the formation of an antiparallel packing structure. mdpi.com The ability to reversibly switch the fluorescence emission by grinding and then fuming with a solvent or heating makes these materials attractive for applications like sensors and data storage. rawdatalibrary.net

Compound/Derivative ClassStimulusObserved Fluorescence ChangeProposed Mechanism
Long-tailed Cyanopyridones GrindingEnhanced emissionMorphological changes
Cyanopyridones (M1-M3) GrindingColor/Luminescence changeCrystalline to (partial) amorphous phase transition
PBCAN (Cyanostyrene derivative) GrindingHypsochromic shift (10 nm)Close initial molecular packing
PBTAN (Cyanostyrene derivative) GrindingBathochromic shift (18 nm)H-aggregate to J-aggregate transformation
CN-substituted 1,4-diphenylanthracenes GrindingHypsochromic shiftFormation of antiparallel packing

Crystal Engineering and Cocrystal Formation

Crystal engineering aims to design and synthesize solid-state structures with desired properties by controlling intermolecular interactions. This compound is a valuable building block in this field due to its ability to form predictable and robust supramolecular synthons, particularly through hydrogen bonding and π-π stacking interactions.

The formation of cocrystals, which are multi-component crystals held together by non-covalent interactions, is a key strategy in crystal engineering. Cyanopyridines have been shown to be suitable co-formers with dicarboxylic acids for the synthesis of cocrystals. d-nb.inforesearchgate.net The predictability of cocrystal formation can often be guided by the pKa rule, which relates the acidity of the components to the likelihood of forming a cocrystal versus a salt. d-nb.info

Studies involving 2-cyanopyridine (B140075) and 4-cyanopyridine (B195900) with various dicarboxylic acids (oxalic, glutaric, and adipic acids) have demonstrated the formation of cocrystals with recurring packing patterns. d-nb.inforesearchgate.net A common and reliable "2:1 synthon," consisting of two cyanopyridine molecules and one dicarboxylic acid molecule, has been identified. d-nb.inforesearchgate.net This, along with π-π stacking motifs, provides a robust method for controlling the molecular packing in the solid state. d-nb.info Furthermore, the supramolecular arrangement of 4-cyanopyridine in its native crystal and its cocrystals with halogen bond donors has been analyzed in terms of long-range synthon aufbau modules (LSAMs) and energy frameworks, providing deeper insight into the predictability of supramolecular reactions. ras.ru The ability to control the ionization state and crystal structure through cocrystallization is crucial for tuning the physical and chemical properties of materials. acs.org

Based on a comprehensive search of available scientific literature, there is currently no specific information regarding the advanced applications of This compound in materials science focusing on the design principles for its cocrystals or the influence of co-formers on its crystal packing.

Extensive research has been conducted on the cocrystallization of related compounds, such as 2-cyanopyridine and 4-cyanopyridine, providing insights into their supramolecular chemistry. researchgate.netras.rud-nb.info This body of work details principles like the pKa rule for co-former selection and analyzes the roles of hydrogen bonding and π-π stacking in directing crystal architecture. d-nb.inforesearchgate.net

However, similar studies dedicated to the cocrystal engineering of This compound are not present in the reviewed literature. While research exists on other cyanopyridone derivatives for different applications, such as their use as Pim-1 kinase inhibitors, this work does not overlap with the specified topics of cocrystal design and materials science. acs.org

Therefore, the requested article with the specified outline focusing solely on the chemical compound “this compound” cannot be generated at this time due to the absence of relevant research findings.

Role of 1,4 Cyanopyridone in Advanced Organic Synthesis

Application as Acylation Reagents and Radical Precursors

The core structure of 1,4-cyanopyridone is closely related to acyl-1,4-dihydropyridines, which have been identified as powerful reagents in modern organic synthesis. These compounds are recognized for their dual functionality, serving as both effective acylation agents and convenient precursors for radical species.

Acyl-1,4-dihydropyridines, which can be considered derivatives of a conceptual this compound framework, are bench-stable compounds that act as mimics of the biological reducing agent NADH. Their utility in organic transformations stems from their ability to participate in a range of reactions, including the acylation of various nucleophiles. These reagents offer a significant advantage due to their stability and ease of handling compared to traditional acylation agents.

The reactivity of these compounds can be triggered under various conditions, including photochemical, thermal, or electrochemical methods. This versatility allows for their application in a broad spectrum of organic transformations, contributing to the synthesis of complex molecules with high efficiency.

A significant application of acyl-1,4-dihydropyridines lies in their capacity to generate acyl radicals. d-nb.infonih.gov This process can be initiated under mild conditions, often using visible light, and can proceed without the need for photocatalysts or external oxidants. d-nb.infonih.gov The generation of acyl radicals from these precursors has been successfully applied in numerous functionalization reactions.

These reactions include the addition of acyl radicals to olefins, alkynes, and imines, as well as in the late-stage functionalization of complex molecules such as natural products and active pharmaceutical ingredients (APIs). d-nb.infonih.gov The ability to introduce acyl groups into complex structures at a late stage of a synthetic sequence is a particularly valuable tool in medicinal chemistry and drug discovery.

The mechanism of radical generation involves a single-electron transfer process. For instance, in a visible-light-induced acylative pyridylation of styrenes, 4-acyl-1,4-dihydropyridines act as both a photoreductant to reduce a cyanopyridine to its radical anion and as a precursor to the acyl radical. mdpi.com

Table 1: Applications of Acyl-1,4-Dihydropyridines as Radical Precursors

Reaction TypeSubstrateRadical GeneratedKey Features
Acyl Radical AdditionOlefins, Alkynes, IminesAcyl RadicalMild conditions, photocatalyst-free options
Late-Stage FunctionalizationNatural Products, APIsAcyl RadicalHigh functional group tolerance
Acylative PyridylationStyrenesAcyl Radical & Pyridinyl Radical AnionDual role of acyl-1,4-DHP

Synthetic Intermediates and Building Blocks

The structural framework of cyanopyridone is a valuable motif in the synthesis of more complex molecules. Its derivatives serve as key intermediates and building blocks for a range of heterocyclic systems and functionalized pyridine (B92270) derivatives.

4-Cyanopyridine (B195900), a direct precursor to a hypothetical this compound, is a crucial starting material for the synthesis of 4-pyridylaldehyde. One established method for this transformation is the Stephen aldehyde synthesis, where 4-cyanopyridine is treated with stannous chloride in an acidic solution to form an iminium ion, which is subsequently hydrolyzed to yield the aldehyde. google.com This process is noted for its high yield, exceeding 95%, and its potential for industrial-scale production due to the use of readily available starting materials and straightforward operations. google.com

Cyanopyridone derivatives are recognized as important scaffolds for the construction of complex heterocyclic systems, many of which exhibit significant biological activity. For instance, 6-amino-1,2-dihydropyridine-3,5-dicarbonitrile derivatives, which contain the core cyanopyridone structure, have been synthesized and investigated as potential anticancer agents. nih.gov These compounds have shown inhibitory action against VEGFR-2 and HER-2, two key targets in cancer therapy. nih.gov

The synthesis of these complex molecules often involves multi-component reactions where the cyanopyridone scaffold is assembled from simpler starting materials. The versatility of the cyanopyridine unit allows for the introduction of various substituents, leading to the creation of diverse molecular libraries for biological screening. researchgate.netnih.gov For example, novel cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives have been synthesized and evaluated for their anticancer and antioxidant properties. nih.gov

Table 2: Examples of Heterocyclic Systems Derived from Cyanopyridone Scaffolds

Heterocyclic SystemPrecursor/ScaffoldBiological Activity
Pyrido[2,3-d]pyrimidines6-Amino-1,2-dihydropyridine-3,5-dicarbonitrileAnticancer (VEGFR-2/HER-2 inhibition)
1,3,4-Oxadiazole derivativesCyanopyridine coreAnticancer, Antioxidant
PIM-1 Inhibitors6-(4-benzamido-/4-phthalimido)-3-cyanopyridineAnticancer (PIM-1 kinase inhibition)

Applications in Cross-Coupling Reactions

The pyridine ring, and specifically cyanopyridines, can be involved in transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. While direct use of a simple "this compound" in cross-coupling is not extensively documented, the reactivity of the cyanopyridine moiety is relevant.

Palladium complexes derived from the reaction of cyanopyridines have been shown to be active catalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov In these cases, the cyanopyridine unit is part of a ligand that influences the catalytic activity of the metal center. nih.gov

More directly, the cyano group in cyanopyridines can play a role in facilitating reactions. For instance, donor-acceptor cyanoarenes have been used as photocatalysts in nickel-catalyzed C-O and C-N cross-coupling reactions. unimi.it This highlights the electronic influence of the cyano group on the aromatic system, which can be harnessed in catalytic cycles.

While the primary role of this compound derivatives in cross-coupling reactions may be more as a ligand component or a precursor to a reactive species rather than a direct coupling partner, their presence in the reaction can significantly impact the outcome and efficiency of these powerful synthetic methods.

Ligand Role in Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a fundamental class of reactions in organic synthesis, crucial for the formation of carbon-carbon and carbon-heteroatom bonds. The efficacy of these reactions often relies on the nature of the ligands coordinated to the palladium center, which influence the catalyst's stability, reactivity, and selectivity.

A thorough review of scientific databases and chemical literature reveals a lack of specific studies detailing the application of this compound as a ligand in palladium-catalyzed cross-coupling reactions. While the broader class of pyridone and pyridine derivatives has been explored for their ligand properties in various catalytic systems, the specific utility of this compound in this context is not well-documented. The electronic properties conferred by the cyano and pyridone functionalities could theoretically modulate the catalytic activity of a palladium complex, but dedicated research to synthesize, characterize, and evaluate such a catalyst system has not been reported. Therefore, no detailed research findings or data tables on its performance as a ligand in these reactions can be provided at this time.

Hiyama Cross-Coupling Reactions

The Hiyama cross-coupling reaction is a palladium-catalyzed reaction that couples an organosilane with an organic halide to form a new carbon-carbon bond. This reaction is valued for its use of non-toxic and stable organosilicon reagents. The reaction mechanism typically involves oxidative addition, transmetalation, and reductive elimination steps, with the choice of ligand on the palladium catalyst playing a significant role in the reaction's success.

Similar to its role in general palladium-catalyzed cross-coupling, there is no specific information available in the scientific literature regarding the use of this compound in Hiyama cross-coupling reactions. Research in this area has focused on a variety of phosphine, N-heterocyclic carbene, and other nitrogen-containing ligands to facilitate the catalytic cycle. However, the potential for this compound to act as a ligand or to otherwise participate in or influence the Hiyama cross-coupling reaction has not been a subject of published research. Consequently, there are no research findings or data to present on its involvement in Hiyama cross-coupling reactions.

Spectroscopic and Structural Characterization Techniques for 1,4 Cyanopyridone

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational energy levels of the molecule, offering a fingerprint of the functional groups present.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in 1,4-cyanopyridone. The IR spectrum of this compound and its derivatives is characterized by distinct absorption bands that correspond to the stretching and bending vibrations of its specific bonds.

A prominent feature in the IR spectrum is the strong absorption band corresponding to the C≡N (cyano) group, which typically appears in the range of 2215–2254 cm⁻¹. scielo.org.mxsciforum.net Another key absorption is that of the C=O (carbonyl) group of the pyridone ring, which is observed between 1634 cm⁻¹ and 1674 cm⁻¹. scielo.org.mxsciforum.netjmaterenvironsci.com The presence of an N-H bond in the pyridone ring gives rise to a stretching vibration, often seen around 3079-3283 cm⁻¹. scielo.org.mxbibliomed.org Additionally, the aromatic C=C stretching vibrations of the pyridine (B92270) ring are typically found in the region of 1591-1607 cm⁻¹. jmaterenvironsci.comorientjchem.org

Detailed findings from various studies on this compound and its derivatives are summarized in the table below.

Functional GroupWavenumber (cm⁻¹)Source
N-H Stretch3079 - 3283 scielo.org.mxbibliomed.org
C-H Stretch (Aliphatic)2845 - 2961 orientjchem.org
C≡N Stretch2215 - 2254 scielo.org.mxsciforum.net
C=O Stretch (Pyridone)1634 - 1674 scielo.org.mxsciforum.netjmaterenvironsci.com
C=C Stretch (Aromatic)1591 - 1607 jmaterenvironsci.comorientjchem.org

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for analyzing the vibrational modes of non-polar bonds. horiba.comlibretexts.org For 4-cyanopyridine (B195900), the precursor to this compound, the Raman spectrum is dominated by strong bands corresponding to totally symmetric modes. mdpi.com

Key bands in the Raman spectrum of 4-cyanopyridine include the ν(C≡N) stretch at approximately 2250 cm⁻¹, the ring stretching mode (ν_ring) around 1600 cm⁻¹, a band at about 1200 cm⁻¹ attributed to ν(C-X), and a ring breathing mode (δ_ring) near 1000 cm⁻¹. mdpi.com The relative intensities of these bands can vary depending on the physical state of the sample (solid vs. aqueous solution). mdpi.com In surface-enhanced Raman scattering (SERS) studies, the intensity of the C≡N band has been observed to decrease upon adsorption to silver nanoparticles, suggesting an interaction through the nitrogen atom of the aromatic ring. mdpi.comresearchgate.net

Vibrational ModeWavenumber (cm⁻¹)Source
ν(C≡N)~2250 mdpi.com
ν_ring~1600 mdpi.com
ν(C-X)~1200 mdpi.com
δ_ring~1000 mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure of this compound by providing information about the chemical environment of the hydrogen and carbon atoms within the molecule.

Proton NMR (¹H NMR)

The ¹H NMR spectrum of this compound and its derivatives provides valuable information about the electronic environment of the protons. In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the proton attached to the nitrogen atom of the pyridone ring typically appears as a broad singlet at a high chemical shift, around δ 12.4-13.33 ppm, which can be confirmed by its disappearance upon D₂O exchange. orientjchem.org

The protons on the pyridine ring exhibit characteristic chemical shifts and coupling patterns. For instance, in some derivatives, the proton at position 5 of the pyridone ring appears as a singlet at approximately δ 5.0 ppm. bibliomed.org In other substituted pyridones, the aromatic protons can appear as multiplets in the range of δ 6.91-8.27 ppm. orientjchem.org For the related compound 4-cyanopyridine, the protons on the pyridine ring appear as distinct signals, for example, in CDCl₃, with shifts around δ 8.83 and δ 7.55 ppm. chemicalbook.com

Proton EnvironmentChemical Shift (δ, ppm)SolventSource
N-H (Pyridone)12.4 - 13.33DMSO-d₆ orientjchem.org
Pyridine Ring Protons6.91 - 8.27DMSO-d₆ orientjchem.org
H-5 (Pyridone Ring)~5.0DMSO-d₆ bibliomed.org
Pyridine Ring Protons (4-cyanopyridine)8.83, 7.55CDCl₃ chemicalbook.com
Pyridine Ring Protons (4-cyanopyridine)9.05, 8.00DMSO-d₆ chemicalbook.com

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. The carbonyl carbon (C=O) of the pyridone ring is typically observed at a downfield chemical shift, around δ 160 ppm. jmaterenvironsci.comresearchgate.net The carbon of the cyano group (C≡N) usually appears in the range of δ 115-118 ppm. bibliomed.orgresearchgate.net

The carbons of the pyridine ring itself show a range of chemical shifts depending on their substitution and electronic environment. For example, the carbon atom attached to the cyano group (C4) can be found around δ 112-124 ppm. researchgate.net Other carbons in the aromatic ring of related pyridone derivatives have been reported with chemical shifts in the region of δ 88-160 ppm. bibliomed.org

Carbon EnvironmentChemical Shift (δ, ppm)Source
C=O (Pyridone)~160.6 researchgate.net
C≡N115 - 118.2 bibliomed.orgresearchgate.net
C4 (attached to CN)112.3 - 123.9 researchgate.net
Pyridine Ring Carbons88 - 160 bibliomed.org

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and fragmentation pattern of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), and the mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. uni-saarland.de

For derivatives of this compound, the molecular ion peak is typically observed at the expected m/z value corresponding to its molecular formula. scielo.org.mxorientjchem.org Fragmentation of the molecular ion provides valuable structural information. uni-saarland.delibretexts.org While specific fragmentation pathways for this compound itself are not extensively detailed in the provided context, general principles suggest that fragmentation could involve the loss of small neutral molecules such as CO or HCN. The fragmentation pattern of related compounds, like 1-(4-morpholinophenyl)-3-(substituted-phenyl)prop-2-en-1-one, shows a base peak corresponding to the loss of an NH₃ group. orientjchem.org

Compound/Fragmentm/zIonization MethodSource
Molecular Ion (M⁺) of various 2-pyridone derivativesVariesEI⁺ scielo.org.mx
Molecular Ion (M⁺) of 1-(4-morpholinophenyl)-3-(substituted-phenyl) prop-2-en-1-one260EI orientjchem.org
Fragment Ion [M-NH₃]⁺243EI orientjchem.org

X-ray Diffraction Studies

X-ray diffraction (XRD) is a cornerstone technique for determining the atomic and molecular structure of a crystal. By irradiating a sample with X-rays and analyzing the resulting diffraction pattern, one can deduce the arrangement of atoms within the material.

Single Crystal X-ray Diffraction for Molecular Structure Elucidation

The crystal structure of 4-cyanopyridine was determined using three-dimensional single-crystal X-ray data. iucr.org It crystallizes in the orthorhombic space group Pccn, with four molecules per unit cell. iucr.org The molecule itself retains a twofold axis of symmetry passing through the cyano group and the pyridine nitrogen atom. iucr.org The packing of these molecules in the crystal is primarily governed by forces between the π-clouds of stacked pyridine rings and interactions between pairs of cyano groups. iucr.org

SCXRD has also been instrumental in characterizing numerous metal complexes where 4-cyanopyridine acts as a ligand. For instance, the platinum complex cis-[PtCl₂(PyCN)₂] (where PyCN is 4-cyanopyridine) was synthesized and characterized by single-crystal X-ray analysis, revealing a square-planar geometry around the platinum atom. scirp.orgresearchgate.net Similarly, the structures of zinc-porphyrin complexes nih.govnih.govresearchgate.net and iron-porphyrin complexes acs.orgnih.gov with 4-cyanopyridine as an axial ligand have been elucidated, providing insights into their coordination geometries and intermolecular interactions. In one zinc-porphyrin complex, the Zn(II) cation is coordinated by the four nitrogen atoms of the porphyrin and the pyridyl-nitrogen of the 4-cyanopyridine ligand in a distorted square-pyramidal geometry. nih.govnih.govresearchgate.net

Crystal Data for 4-Cyanopyridine
Formula C₆H₄N₂
Crystal System Orthorhombic
Space Group Pccn
Unit Cell Dimensions a = 3.82 Å, b = 6.12 Å, c = 23.22 Å
Z (molecules per unit cell) 4
Reference iucr.org

Powder X-ray Diffraction for Material Characterization

Powder X-ray diffraction (PXRD) is a non-destructive analytical technique used for the characterization of polycrystalline materials. creative-biostructure.com It is particularly valuable for identifying crystalline phases, determining the purity of a bulk sample, and analyzing the material's crystallographic properties. creative-biostructure.comepa.govamericanpharmaceuticalreview.com Unlike SCXRD, which requires a well-ordered single crystal, PXRD can be performed on a finely ground powder, making it a more convenient method for routine analysis. creative-biostructure.com

The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com This allows for the identification of a compound by comparing its experimental PXRD pattern to those in established databases. spectroscopyonline.com The technique can readily differentiate between various crystalline forms (polymorphs) of a substance, as well as distinguish between crystalline and amorphous materials. creative-biostructure.comamericanpharmaceuticalreview.com In pharmaceutical sciences, for example, PXRD is crucial for screening and selecting the appropriate solid form of a drug, as different polymorphs can have different physical properties. creative-biostructure.com

While specific PXRD data for this compound is not provided in the searched literature, this technique would be essential for confirming the identity and bulk purity of a synthesized batch and for studying any potential polymorphic forms.

Advanced Spectroscopic Methods

Advanced spectroscopic methods provide deeper insights into the electronic structure, excited-state properties, and dynamics of molecules.

Picosecond Time-Resolved IR and Resonance Raman Spectroscopy

Picosecond time-resolved infrared (ps-TRIR) and resonance Raman (TR³) spectroscopies are powerful techniques for studying the dynamics of short-lived excited states of molecules. instras.comnih.gov These methods use a "pump-probe" approach, where an ultrashort laser pulse (pump) excites the molecule, and a subsequent, time-delayed pulse (probe) monitors the resulting changes in vibrational spectra. instras.comcolab.ws This allows for the direct observation of structural dynamics and energy relaxation pathways on the picosecond (10⁻¹² s) timescale. nih.gov

While direct studies on this compound were not found, the photodynamics of the complex [W(CO)₅(4-cyanopyridine)] have been investigated in detail using these methods. nih.gov Upon photoexcitation, this complex enters a metal-to-ligand charge transfer (MLCT) state, where an electron is transferred from the tungsten (W) atom to the 4-cyanopyridine (pyCN) ligand. nih.gov Both ps-TRIR and TR³ spectroscopy were used to characterize this ³MLCT(pyCN) excited state. nih.gov The experiments revealed that the excited state is initially formed with excess vibrational energy, which then dissipates into the surrounding solvent, a process known as vibrational cooling. nih.gov The time constants for this cooling process were found to be between 1 and 20 picoseconds, depending on the specific vibrational mode and the solvent. nih.gov Such studies provide fundamental understanding of the initial steps that follow light absorption in molecules. instras.comacs.org

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. azooptics.comshu.ac.uk The resulting spectrum provides information about the electronic structure of a molecule, particularly the presence of conjugated π-systems and non-bonding electrons (n-electrons). shu.ac.uklibretexts.org

For organic molecules, the most important electronic transitions observed in the 200-800 nm range are π→π* and n→π* transitions. shu.ac.uklibretexts.org The this compound molecule, containing a conjugated ring system with a carbonyl group (C=O), a cyano group (C≡N), and nitrogen and oxygen heteroatoms, would be expected to exhibit both types of transitions.

π→π transitions:* These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions. For conjugated systems, the wavelength of maximum absorption (λₘₐₓ) increases with the extent of conjugation. libretexts.org

n→π transitions:* These transitions involve exciting an electron from a non-bonding orbital (e.g., on the oxygen of the carbonyl group or the pyridone nitrogen) to a π* antibonding orbital. These are generally much lower in intensity than π→π* transitions. shu.ac.uk Carbonyl compounds, for instance, typically show n→π* transitions in the 270–300 nm region. azooptics.com

Chromophore Examples and Typical Absorption Wavelengths
Chromophore Type Typical λₘₐₓ (nm)
Conjugated Diene~220–250
Conjugated Triene~268
Aromatic (Benzene)~261
Carbonyl (C=O)~270–300 (n→π*)
Reference azooptics.comuomustansiriyah.edu.iq

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically for studying chemical species that have one or more unpaired electrons. libretexts.orgwikipedia.orgbruker.com It is a powerful tool for the characterization of organic radicals and paramagnetic metal complexes. wikipedia.org The principle is analogous to NMR, but it probes the magnetic moments of unpaired electrons rather than atomic nuclei. bruker.com

The this compound molecule in its ground state is a diamagnetic species (all electrons are paired) and therefore would not produce an EPR signal. However, EPR spectroscopy is invaluable for studying paramagnetic species that could be derived from it, such as a radical anion formed by chemical or electrochemical reduction, or metal complexes where it acts as a ligand bound to a paramagnetic metal center. wikipedia.org

Studies on various iron(III) porphyrin complexes with 4-cyanopyridine as an axial ligand demonstrate the utility of EPR. acs.orgnih.gov For example, the complex [FeOMTPP(4-CNPy)₂]ClO₄ in a frozen solution at 4.2 K shows an axial EPR signal with g-values of g⊥ = 2.49 and g∥ = 1.6. acs.orgnih.gov This signature is indicative of a low-spin (S = 1/2) Fe(III) center with a (dₓz, dᵧz)⁴(dₓᵧ)¹ electronic ground state. acs.orgnih.gov In contrast, the complex [FeOETPP(4-CNPy)₂]ClO₄ exhibits EPR signals typical of an intermediate spin (S = 3/2) state, with g-values of 5.21, 4.25, and 2.07. acs.orgnih.gov These examples show how EPR can reveal detailed information about the electronic structure and spin state of metal centers that are influenced by the coordinating ligands. nih.govarizona.edu

EPR Data for Selected Iron(III)-Porphyrin Complexes with 4-Cyanopyridine
Complex Spin State (S) g-values
[FeOMTPP(4-CNPy)₂]ClO₄1/2 (low-spin)g⊥ = 2.49, g∥ = 1.6
[FeOETPP(4-CNPy)₂]ClO₄3/2 (intermediate-spin)5.21, 4.25, 2.07
[Fe(TMP)(4-CNPy)(HIm)]ClO₄-g₁= 3.05, g₂= 2.07, g₃= 1.22
Reference acs.orgnih.govworldscientific.com

Electrochemical Characterization Techniques

Electrochemical analysis is fundamental to understanding the electron-donating and accepting capabilities of this compound derivatives. These properties are crucial for their application in electronic devices as they determine the energy barriers for charge injection and transport.

Cyclic Voltammetry

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical behavior of this compound-based molecules. qu.edu.qarsc.org By measuring the current response to a varying potential, CV allows for the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. qu.edu.qaresearchgate.net These energy levels are critical indicators of a material's potential performance in electronic devices. For instance, in a series of carbazole-cyanopyridone hybrids (Cz-CyP1-7), CV measurements were conducted in a 10⁻³ M anhydrous acetonitrile (B52724) solution with 0.1 M tetra-n-butylammonium tetrafluoroborate (B81430) as the supporting electrolyte. rsc.org The resulting HOMO levels were found to be in the range of -5.35 to -5.69 eV, and the LUMO levels were between -2.92 and -3.02 eV. rsc.org The electron-withdrawing nature of the cyano and carbonyl groups on the cyanopyridone core is responsible for the observed reduction potential peaks in the CV curves. rsc.org The difference between the HOMO and LUMO levels provides the electrochemical band gap, which for these materials ranged from 2.36 to 2.74 eV. rsc.org Similarly, for a set of D–A–D and A–A–D type cyanopyridone derivatives (ZZ01, DJ01, PR01, and PM01), the band gap was found to be between 2.78 and 2.91 eV, which is suitable for applications in perovskite solar cells. acs.orgepfl.ch The oxidation process in 1,4-dihydropyridine (B1200194) derivatives, a related class of compounds, has been shown to be diffusion-controlled and irreversible, involving a two-electron transfer to form the corresponding pyridine derivative. nih.gov

Table 1: Electrochemical Properties of Cyanopyridone Derivatives Determined by Cyclic Voltammetry

Compound/Series HOMO (eV) LUMO (eV) Electrochemical Band Gap (eV) Source(s)
Cz-CyP1-7 -5.35 to -5.69 -2.92 to -3.02 2.36 to 2.74 rsc.org

This table is interactive. Click on the headers to sort the data.

Redox Potential Measurements

Redox potential measurements, typically derived from cyclic voltammetry data, quantify a molecule's ability to be oxidized or reduced. camlab.co.uk For cyanopyridone derivatives, these potentials are crucial for tuning the material's electronic properties. researchgate.net The oxidation and reduction potentials correspond to the energy required to remove an electron from the HOMO and add an electron to the LUMO, respectively. In the study of diruthenium tetraacetate complexes with various N-heterocyclic axial ligands, including 4-cyanopyridine, a clear relationship was established between the ligand's electron-donating strength and the Ru₂⁴⁺/⁵⁺ redox couple's half-wave potential (E₁/₂). researchgate.net Electrochemical measurements showed a significant decrease in E₁/₂ as the donor strength of the axial ligand increased, demonstrating that the redox potential can be selectively tuned. researchgate.net For 4-cyanopyridine itself, studies have shown it forms a relatively stable radical anion at a potential of E₁/₂ = -2.25 V vs. ferrocene+/0, corresponding to a quasireversible reduction. researchgate.netresearchgate.net This ability to accept electrons highlights the electron-deficient nature of the cyanopyridine moiety, a key feature in the design of donor-acceptor materials. rsc.org

Thermal Analysis Techniques

The thermal stability of a material is a critical parameter for its practical application in devices, which often operate at elevated temperatures. Thermal analysis techniques provide information on decomposition temperatures and phase transitions.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis (TGA) is used to determine the thermal stability of materials by measuring the change in mass as a function of temperature. etamu.edu For cyanopyridone derivatives developed for electronic applications, high thermal stability is essential for device longevity and reliability. acs.orgepfl.ch TGA studies on various cyanopyridone-based molecular architectures have demonstrated their robust thermal properties. For example, a series of blue luminescent compounds containing cyanopyridone rings were found to be stable up to approximately 200 °C. qu.edu.qa Another study on carbazole-cyanopyridone hybrids reported excellent thermal stability, with a 5% weight loss temperature (TGA data) of 384 °C. rsc.orgresearchgate.net Similarly, four D–A–D and A–A–D type cyanopyridone derivatives designed as hole-transporting materials showed thermal stability up to a range of 230–418 °C, which is crucial for device durability. acs.orgepfl.ch TGA is typically performed under an inert nitrogen atmosphere at a specified heating rate, for instance, 10 °C min⁻¹. rsc.org

Table 2: Thermal Decomposition Temperatures of Cyanopyridone Derivatives from TGA

Compound/Series Decomposition Temperature (5% Weight Loss) Source(s)
Blue Luminescent Cyanopyridones ~200 °C qu.edu.qa
D–A–D and A–A–D Derivatives (ZZ01, etc.) 230–418 °C acs.orgepfl.ch

This table is interactive. Click on the headers to sort the data.

Charge Transport Measurement Techniques

Understanding how electrical charges (electrons and holes) move through a material is paramount for designing efficient organic electronic devices like OLEDs and solar cells.

Xerographic Time-of-Flight Measurements

The xerographic time-of-flight (XTOF) technique is a direct method for characterizing charge transport in materials. figshare.com It measures the time it takes for a sheet of photogenerated charge carriers (either electrons or holes) to travel across a sample of known thickness under an applied electric field. researchgate.net From this transit time, the charge carrier mobility (µ) can be calculated. researchgate.net This parameter is a key figure of merit for charge-transporting materials. For cyanopyridone-based materials, XTOF has been employed to evaluate their potential as hole-transporting materials (HTMs) in perovskite solar cells. acs.orgepfl.chfigshare.com In a study of four such derivatives, the compound designated ZZ01 exhibited a superior hole mobility of 2 x 10⁻⁵ cm²/V·s, highlighting its efficiency as an HTM. acs.orgepfl.chfigshare.comfigshare.com This high mobility is conducive to effective hole transport, which is essential for enhancing the performance and commercial viability of solar cell devices. acs.orgepfl.ch

Q & A

Q. Methodological Answer :

  • NMR Discrepancies : If 1H^1H NMR signals deviate from predicted patterns, reassess solvent effects (e.g., DMSO-d6 vs. CDCl₃) or tautomeric equilibria .
  • IR Anomalies : Unexpected C≡N absorption shifts may indicate hydrogen bonding or impurities; cross-check with X-ray crystallography .
  • Mass Spectrometry : Confirm molecular ion (M+^+) consistency using electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) .
  • Data Triangulation : Combine orthogonal techniques (e.g., HPLC purity + elemental analysis) to validate structural assignments .

Advanced: What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilicity at C-4 .
  • Solvent Effects : Apply COSMO-RS models to simulate polarity impacts on transition states .
  • Kinetic Modeling : Utilize Eyring plots to correlate activation energy (ΔG^‡) with experimental rate constants .
  • Validation : Compare computational predictions with experimental Hammett substituent constants (ρ values) .

Basic: How to conduct a systematic literature review on this compound’s pharmacological applications?

Q. Methodological Answer :

  • Search Strategy : Use PubMed/Scopus with keywords: "this compound," "kinase inhibition," "structure-activity relationship (SAR)" .
  • Inclusion Criteria : Prioritize peer-reviewed articles (2010–2025) reporting IC50_{50} values <10 μM .
  • Data Extraction : Tabulate biological targets (e.g., EGFR, CDK2), assay types (e.g., enzymatic vs. cellular), and toxicity profiles .
  • Gaps Identification : Note understudied areas (e.g., in vivo pharmacokinetics) for future research .

Advanced: How to address reproducibility challenges in this compound bioactivity studies?

Q. Methodological Answer :

  • Standardized Assays : Use CLIA-certified labs for enzymatic assays (e.g., ATPase activity) with positive controls (e.g., staurosporine) .
  • Batch Variation : Pre-test compound stability in DMSO stocks (e.g., 3 freeze-thaw cycles) .
  • Statistical Rigor : Report mean ± SEM (n ≥ 3) and apply Welch’s t-test for unequal variances .
  • Data Transparency : Share raw datasets via repositories like Zenodo or Figshare .

Advanced: What strategies mitigate toxicity risks during this compound handling?

Q. Methodological Answer :

  • Acute Toxicity Screening : Follow OECD Guideline 423 for oral LD50_{50} determination in rodents .
  • Genotoxicity : Conduct Ames tests (TA98/TA100 strains) with/without metabolic activation (S9 mix) .
  • PPE Protocols : Use nitrile gloves, fume hoods, and closed-system transfers to minimize exposure .
  • Waste Disposal : Neutralize cyanide byproducts with FeSO4_4/NaOH before aqueous disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.